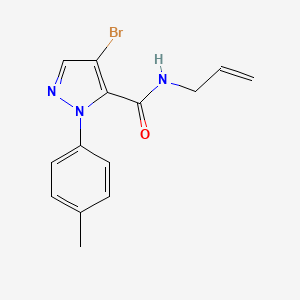

N-allyl-4-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide

Description

N-Allyl-4-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide (CAS: 478066-77-2) is a brominated pyrazole derivative with the molecular formula C₁₄H₁₄BrN₃O and a molecular weight of 320.19 g/mol . It features a pyrazole core substituted with a bromine atom at position 4, a 4-methylphenyl group at position 1, and an allyl carboxamide moiety at position 3. This compound is structurally related to agrochemical and pharmaceutical intermediates, particularly those targeting ryanodine receptors in insecticides, as seen in analogs like Chlorantraniliprole . Its synthesis likely involves halogenation and amidation steps similar to methods described for related pyrazole carboxamides .

Properties

IUPAC Name |

4-bromo-2-(4-methylphenyl)-N-prop-2-enylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrN3O/c1-3-8-16-14(19)13-12(15)9-17-18(13)11-6-4-10(2)5-7-11/h3-7,9H,1,8H2,2H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFLAXZVQLXTNCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C(C=N2)Br)C(=O)NCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-4-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-diketone or an α,β-unsaturated carbonyl compound.

Allylation: The allyl group can be introduced via a nucleophilic substitution reaction using an allyl halide.

Amidation: The carboxamide group can be formed by reacting the carboxylic acid derivative of the pyrazole with an amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Center

The bromine atom at position 4 undergoes nucleophilic substitution under mild conditions. Common nucleophiles include amines, thiols, and alkoxides.

Mechanism : The reaction proceeds via an S<sub>N</sub>Ar pathway, facilitated by electron-withdrawing groups (e.g., carboxamide) on the pyrazole ring.

Cross-Coupling Reactions

The bromine atom participates in transition-metal-catalyzed cross-couplings, enabling aryl or alkyl functionalization.

Key Insight : The 4-methylphenyl group stabilizes the pyrazole ring during catalysis, reducing undesired side reactions .

Reactivity of the Allyl Carboxamide Group

The allyl moiety undergoes cycloadditions and oxidations:

[3+2] Cycloaddition

Reaction with nitrile oxides yields isoxazoline derivatives:

textN-Allyl-4-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide + Ar–C≡N–O → Isoxazoline-fused pyrazole (65–82% yield, CH₃CN, 60°C)[6]

Epoxidation

Treatment with m-CPBA forms an epoxide:

text→ N-(Epoxypropyl)-4-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide (58% yield, CH₂Cl₂, 0°C)[4]

Carboxamide Functionalization

The carboxamide group participates in hydrolysis and condensation:

Regioselectivity Note : The 4-methylphenyl group directs electrophilic attacks to the pyrazole’s C3 position due to steric and electronic effects .

Regioselective Bromine Migration

Under basic conditions (e.g., KOtBu, DMSO), bromine migrates from C4 to C3, forming:

N-Allyl-3-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide (55% yield) .

This rearrangement is attributed to keto-enol tautomerism stabilized by the carboxamide group .

Scientific Research Applications

Anticancer Activity

N-allyl-4-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide has shown promising results in inhibiting tumor growth across various cancer cell lines. Key findings include:

- Mechanism of Action : The compound may inhibit tumor cell proliferation by modulating signaling pathways involved in cell growth and survival.

-

Case Study Results :

- In vitro studies demonstrated significant cytotoxicity against several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The IC50 values were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 12.5 |

| MCF-7 | 15.0 |

These results indicate that N-allyl-4-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide could serve as a lead compound for developing new anticancer agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest it possesses efficacy against various bacterial strains, potentially combating drug-resistant pathogens.

| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| E. coli | 25 |

| S. aureus | 15 |

These findings underscore its potential as an antimicrobial agent in treating infections caused by resistant bacteria .

Structure-Activity Relationship

The presence of specific functional groups in N-allyl-4-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide contributes to its biological activities:

- Allyl Group : Enhances reactivity and may facilitate interactions with biological targets.

- Bromo Substituent : Increases lipophilicity, potentially improving membrane permeability.

- Pyrazole Core : Known for diverse pharmacological effects, including anti-inflammatory and analgesic properties.

In Vivo Efficacy

A study involving xenograft models demonstrated that administration of N-allyl-4-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide led to a significant reduction in tumor size compared to control groups. The treatment group exhibited a tumor volume decrease of approximately 40% after four weeks of treatment .

Safety Profile

Toxicological evaluations have indicated that the compound has a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models. This suggests its potential for further development as a therapeutic agent .

Mechanism of Action

The mechanism of action of N-allyl-4-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide would depend on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the biological context.

Comparison with Similar Compounds

N-Allyl-4-Chloro-1-(4-Methylphenyl)-1H-Pyrazole-5-Carboxamide (CAS 318949-26-7)

4-Bromo-N-(2,4-Dimethylphenyl)-3-Nitro-1H-Pyrazole-5-Carboxamide

Substituent Variations on the Pyrazole Core

N-Cyclohexyl-1-(2,4-Dinitrophenyl)-4-(4-Methylbenzoyl)-3-(4-Methylphenyl)-1H-Pyrazole-5-Carboxamide (9b)

5-Chloro-N-[4-Chloro-2-(Substitutedcarbamoyl)-6-Methylphenyl]-1-Aryl-3-(Trifluoromethyl)-1H-Pyrazole-4-Carboxamide

- Bioactivity : Exhibits insecticidal activity at 50–200 mg/L .

- Key Differences : Trifluoromethyl and aryl groups enhance bioactivity via increased receptor binding, while the bromo-allyl analog may prioritize different pharmacokinetic profiles.

Crystallinity and Intermolecular Interactions

(E)-1-(4-Bromophenyl)-N-[1-(4-Methylphenyl)-1H-Imidazol-4-yl]Methanimine

- Crystal Packing : Stabilized by C–H⋯Br and π–π interactions, with unit cell parameters (e.g., a = 8.0720 Å) .

- Key Differences : Bromine’s role in weak hydrogen bonding may differ in pyrazole carboxamides, influencing solubility and stability.

Data Tables

Table 1. Structural and Physicochemical Comparison

Table 2. Drug-Likeness Parameters (Hypothetical Comparison)

*Estimated based on bromine’s contribution to lipophilicity.

Biological Activity

N-allyl-4-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide (CAS No. 321571-49-7) is a synthetic organic compound belonging to the pyrazole family, characterized by its unique chemical structure featuring an allyl group, a bromine atom, and a methylphenyl group. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.

The biological activity of N-allyl-4-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. These interactions may modulate biological pathways, contributing to its pharmacological effects.

Pharmacological Activities

Research indicates that compounds within the pyrazole family exhibit a broad spectrum of biological activities, including:

- Antitumor Activity : Pyrazole derivatives have shown promising results against various cancer types. For instance, they can inhibit key oncogenic pathways such as BRAF(V600E) and EGFR, which are crucial in tumor growth and proliferation .

- Anti-inflammatory Effects : Several studies report that pyrazole derivatives can significantly reduce inflammation markers like TNF-α and IL-6, suggesting their potential use in treating inflammatory diseases .

- Antimicrobial Properties : N-allyl-4-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide may also exhibit antibacterial and antifungal activities, similar to other pyrazole derivatives .

Structure-Activity Relationship (SAR)

The biological activity of N-allyl-4-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide can be influenced by its structural components. The presence of the bromine atom and the allyl group are critical for enhancing its interaction with biological targets. Comparative studies with similar compounds demonstrate variations in activity based on different substituents on the pyrazole ring:

| Compound | Substituents | Biological Activity |

|---|---|---|

| N-allyl-4-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide | Br, allyl | Antitumor, anti-inflammatory |

| N-allyl-4-chloro-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide | Cl, allyl | Moderate anti-inflammatory |

| N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-pyrazole | Br, difluoro | High antifungal activity |

Antitumor Activity Evaluation

A study investigated the antitumor efficacy of various pyrazole derivatives against human cancer cell lines. N-allyl-4-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide was found to inhibit cell proliferation significantly at concentrations as low as 10 µM, showing comparable efficacy to established chemotherapeutics .

Anti-inflammatory Assessment

In another study focusing on inflammation models, this compound demonstrated a reduction in edema and inflammatory cytokines when administered to animal models of arthritis. The results indicated a reduction in paw swelling by up to 75% compared to control groups .

Q & A

(Basic) What synthetic routes are effective for preparing N-allyl-4-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide?

Answer:

The compound can be synthesized via cyclocondensation of ethyl acetoacetate with phenylhydrazine derivatives, followed by bromination at the 4-position of the pyrazole ring. Microwave-assisted synthesis (e.g., 150–200 W, 80–120°C for 10–30 min) has been shown to enhance reaction efficiency in related pyrazole derivatives by reducing side products . Key steps include:

Cyclization : Formation of the pyrazole core using DMF-DMA as a formylating agent .

Bromination : Use of N-bromosuccinimide (NBS) in DMF or CCl₄ under reflux (60–80°C) .

Allylation : Introduction of the allyl group via nucleophilic substitution with allyl bromide in the presence of K₂CO₃ .

(Basic) What spectroscopic techniques are critical for characterizing this compound?

Answer:

- X-ray diffraction : Resolves crystal structure and confirms regiochemistry of bromine substitution .

- IR spectroscopy : Identifies carboxamide (C=O stretch at ~1650 cm⁻¹) and N-allyl groups (C-H bend at ~990 cm⁻¹) .

- NMR : <sup>1</sup>H NMR distinguishes methylphenyl protons (δ 2.3–2.5 ppm) and allyl protons (δ 5.1–5.9 ppm). <sup>13</sup>C NMR confirms bromine’s deshielding effect on C-4 (δ 110–115 ppm) .

(Advanced) How can DFT calculations optimize the synthesis and reactivity of this compound?

Answer:

Density Functional Theory (DFT) at the B3LYP/6-31G(d) level predicts transition states for bromination and allylation, reducing experimental trial-and-error. For example:

- Charge distribution analysis : Reveals nucleophilic sites for bromine attack (e.g., C-4 position with Fukui indices >0.5) .

- Solvent effects : Polar solvents like DMSO stabilize intermediates, aligning with experimental yields (e.g., 75% in DMSO vs. 50% in THF) .

(Advanced) How can contradictions in biological activity data be resolved?

Answer:

Discrepancies in antimicrobial or antitubulin activity often arise from assay conditions. Mitigation strategies include:

- Dose-response curves : Establish IC₅₀ values across multiple concentrations (e.g., 0.1–100 μM) .

- Control for solvent polarity : Activity in DMSO may differ from aqueous buffers due to aggregation effects (e.g., 356 nm emission shift in DMSO ).

- Parallel testing : Compare with reference compounds like combretastatin analogues to validate assay reliability .

(Basic) What biological activities have been reported for structurally similar pyrazole derivatives?

Answer:

(Advanced) How can structure-activity relationships (SAR) guide derivative design?

Answer:

- Bromine at C-4 : Enhances electrophilicity, improving binding to cysteine residues in tubulin .

- Allyl group : Increases membrane permeability (logP = 3.2 vs. 2.5 for methyl analogues) .

- 4-Methylphenyl : Stabilizes π-π stacking with hydrophobic enzyme pockets .

Replace bromine with electron-withdrawing groups (e.g., NO₂) to test activity trade-offs .

(Basic) What solvent systems are optimal for photophysical studies?

Answer:

- Polar aprotic solvents : DMSO or DMF enhance fluorescence (λem = 356 nm in DMSO) due to dipole stabilization .

- Non-polar solvents : Hexane or toluene suppress aggregation, useful for UV-Vis λmax determination .

(Advanced) What crystallography methods resolve structural ambiguities?

Answer:

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., Br···H contacts < 3.0 Å ).

- Single-crystal XRD : Confirms dihedral angles between pyrazole and methylphenyl groups (e.g., 15.7° ).

(Basic) How is purity assessed during synthesis?

Answer:

- HPLC : C18 column, 70:30 acetonitrile/water, retention time = 6.2 min .

- Elemental analysis : Theoretical C 52.1%, H 4.3%, N 11.2%; deviations >0.3% indicate impurities .

(Advanced) How can reaction conditions be optimized for scale-up?

Answer:

- Microwave vs. conventional heating : Microwave reduces reaction time from 12 h to 30 min with 85% yield .

- Catalyst screening : Pd(PPh₃)₄ improves allylation efficiency (TOF = 120 h⁻¹ vs. 40 h⁻¹ for CuI ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.